molecular formula C17H13ClN2O3 B4920061 methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B4920061
M. Wt: 328.7 g/mol
InChI Key: FYSRMUAEAPKGNU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,6-naphthyridine family, a bicyclic heterocyclic system with two fused pyridine rings. The structure features a 2-chlorophenyl substituent at position 6, a methyl group at position 2, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 6-(2-chlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10-11(17(22)23-2)9-12-14(19-10)7-8-20(16(12)21)15-6-4-3-5-13(15)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRMUAEAPKGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogs highlights variations in substituents, synthesis methods, and inferred properties:

Key Observations

In contrast, the methoxyphenyl group in is electron-donating, which may alter solubility or metabolic stability. Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid derivatives in , making it a candidate for prodrug development.

Synthetic Routes :

  • The target compound’s synthesis may involve esterification of a carboxylic acid precursor (as in ) or direct cyclization using reagents like POCl3 (as in ).
  • Multi-component reactions (e.g., in for pyrimidines) suggest scalable methodologies, though naphthyridines often require harsher conditions (e.g., reflux with H2SO4 ).

Structural Analysis Tools :

  • Programs like SHELXL and ORTEP-3 are critical for crystallographic analysis, enabling precise determination of hydrogen-bonding patterns (as discussed in ) and molecular conformations.

Research Findings and Implications

  • Biological Activity : Chlorophenyl-substituted naphthyridines are frequently associated with kinase inhibition (e.g., c-Met inhibitors), while styryl groups (as in ) may enhance intercalation with DNA or proteins.
  • Physicochemical Properties : The ester group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to carboxylic acids (logP ~1.5–2.0), affecting absorption and distribution.
  • Stability : The 5-oxo group may facilitate tautomerization or hydrogen bonding, as seen in related systems , influencing crystallinity and shelf life.

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